

# An In-depth Technical Guide to Cryogenine: Structure, Stereochemistry, and Biological Activity

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## Compound of Interest

Compound Name: *Cryogenine*

Cat. No.: *B082377*

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## Introduction

**Cryogenine**, also known as vertine, is a quinolizidine alkaloid isolated from the flowering plant *Heimia salicifolia*.<sup>[1]</sup> This natural product has garnered interest for its notable anti-inflammatory properties.<sup>[1]</sup> Structurally, it is a complex polycyclic compound belonging to the biphenyl quinolizidine lactone class of alkaloids. This guide provides a detailed overview of its chemical structure, stereochemistry, and known biological activities, along with relevant experimental data and methodologies.

## Chemical Structure and Stereochemistry

**Cryogenine** possesses a complex polycyclic structure characterized by a quinolizidine core linked to a substituted biphenyl ether system, forming a large lactone ring.

## Systematic Name and Molecular Formula

- IUPAC Name: (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1]oxaazacyclohexadecin-8-one
- Molecular Formula:  $C_{26}H_{29}NO_5$

## Core Structural Features

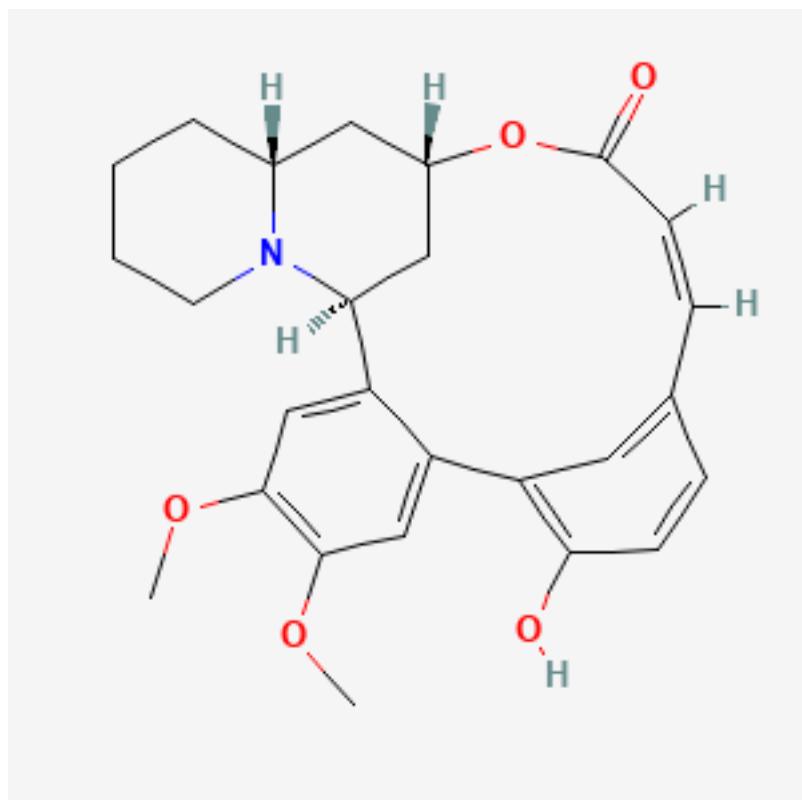
The molecule is classified as a dimethoxybenzene, a member of phenols, a quinolizidine alkaloid, and an enoate ester. Its biosynthesis has been shown to involve phenylalanine as a precursor.

## Stereochemistry

**Cryogenine** is a chiral molecule with a defined absolute configuration at its stereocenters, as specified by its IUPAC name. The key stereochemical descriptors are:

- (4aR, 6S, 20S): These designate the absolute configuration at the respective chiral carbon centers using the Cahn-Ingold-Prelog (R/S) priority rules.
- (9Z): This describes the geometry of the endocyclic double bond within the macrocycle as Z (zusammen), indicating that the higher-priority substituents are on the same side of the double bond.

The specific spatial arrangement of these centers is crucial for its biological activity. The absolute configuration of **Cryogenine** (vertine) has been confirmed through X-ray crystallography.[2][3]

2D Chemical Structure of **Cryogenine**

Source: PubChem CID 5315204

## Physicochemical and Biological Data

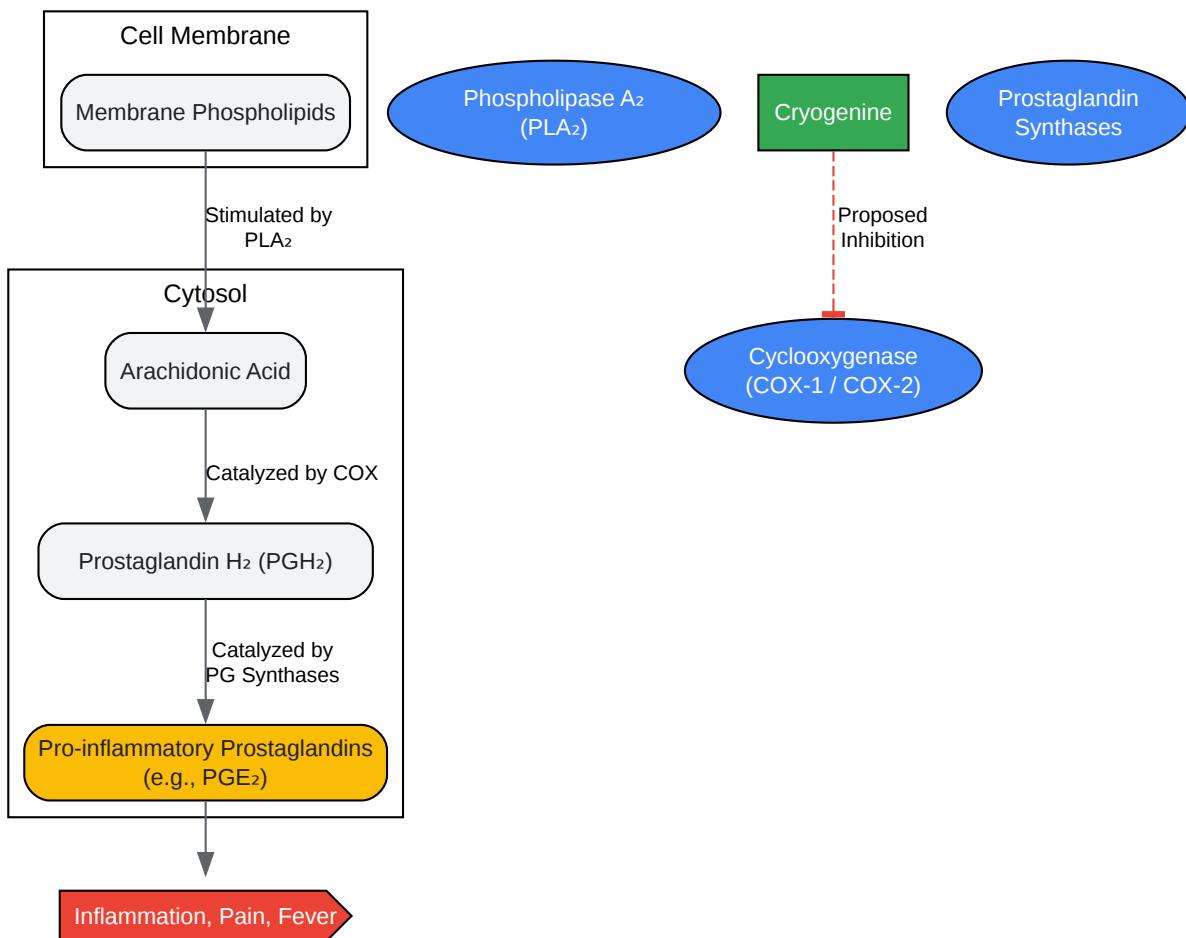
The following table summarizes the available quantitative data for **Cryogenine**. Detailed spectroscopic and certain biological activity data are not readily available in publicly accessible literature.

Property	Value	Reference / Source
Molecular Weight	435.5 g/mol	PubChem
Molecular Formula	C <sub>26</sub> H <sub>29</sub> NO <sub>5</sub>	PubChem
CAS Number	10308-13-1	PubChem
Melting Point	Data not available	-
Specific Optical Rotation ([ $\alpha$ ]D)	Data not available	-
<sup>1</sup> H NMR Data	Data not available in tabulated format	-
<sup>13</sup> C NMR Data	Data not available in tabulated format	-
Anti-inflammatory Activity (Quantitative)	Data not available (e.g., IC <sub>50</sub> , ED <sub>50</sub> )	-

## Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of alkaloids from *Heimia salicifolia*, including **Cryogenine**, are suggested to be mediated, at least in part, through the inhibition of prostaglandin synthesis.<sup>[1]</sup> Prostaglandins, particularly PGE<sub>2</sub>, are key lipid mediators of inflammation, pain, and fever. They are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting this pathway, **Cryogenine** can reduce the downstream inflammatory response.

Below is a diagram illustrating the proposed point of intervention for **Cryogenine** in the prostaglandin synthesis pathway.



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Caption: Proposed mechanism of **Cryogenine**'s anti-inflammatory action.

## Experimental Protocols

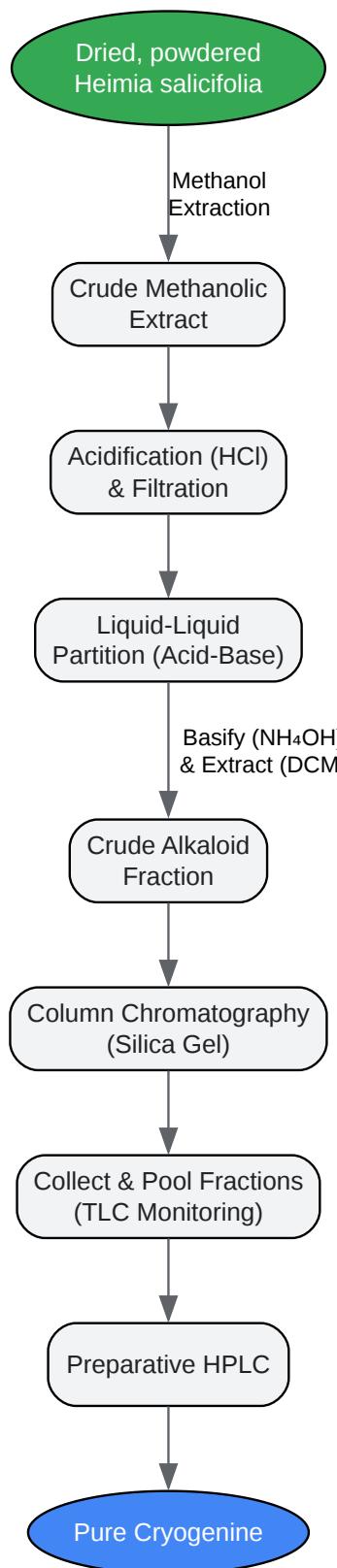
Detailed modern experimental protocols for the isolation and characterization of **Cryogenine** are sparse in the literature. The following sections provide a generalized methodology based on standard phytochemical techniques for alkaloid extraction and analysis, supplemented by information from historical literature.

# General Protocol for Isolation of Cryogenine from *Heimia salicifolia*

This protocol is a representative workflow for the extraction and isolation of quinolizidine alkaloids.

- **Plant Material Collection and Preparation:** The aerial parts of *Heimia salicifolia* are collected, air-dried in the shade, and ground into a coarse powder.
- **Extraction:** The powdered plant material is subjected to maceration or Soxhlet extraction with a suitable solvent, typically methanol or ethanol, to extract a broad range of metabolites.
- **Acid-Base Partitioning:**
  - The crude alcoholic extract is concentrated under reduced pressure.
  - The residue is acidified with 2-5% hydrochloric acid (HCl) and filtered to remove non-alkaloidal material.
  - The acidic aqueous solution is then washed with a non-polar solvent like dichloromethane or diethyl ether to remove neutral and acidic compounds.
  - The aqueous layer is basified to a pH of 9-10 using ammonium hydroxide (NH<sub>4</sub>OH) to precipitate the free alkaloids.
  - The basified solution is then repeatedly extracted with a solvent such as dichloromethane or chloroform to obtain the total crude alkaloid fraction.
- **Chromatographic Purification:**
  - The crude alkaloid mixture is subjected to column chromatography over silica gel or alumina.
  - Elution is performed using a gradient solvent system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate and/or methanol.

- Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualized under UV light and/or with Dragendorff's reagent.
- Fractions containing compounds with similar R<sub>f</sub> values are pooled.
- Final Purification: Pooled fractions containing **Cryogenine** are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

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Caption: Generalized workflow for the isolation of **Cryogenine**.

## Protocol for Structural Characterization

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula ( $C_{26}H_{29}NO_5$ ) of the isolated compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1H$  NMR and  $^{13}C$  NMR spectra are recorded in a suitable deuterated solvent (e.g.,  $CDCl_3$ , MeOD) on a high-field spectrometer (e.g., 400-600 MHz).
  - 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to assign all signals unequivocally.
- X-ray Crystallography: For unambiguous determination of the three-dimensional structure and absolute stereochemistry, single crystals of **Cryogenine** are grown (e.g., by slow evaporation from a suitable solvent) and analyzed using single-crystal X-ray diffraction.[2][3]

## Conclusion

**Cryogenine** is a structurally complex and stereochemically defined quinolizidine alkaloid with established anti-inflammatory properties. Its proposed mechanism involves the inhibition of prostaglandin synthesis, a key pathway in the inflammatory cascade. While its core structure and stereochemistry are well-documented, a significant gap exists in the public domain regarding detailed quantitative biological data and modern, reproducible experimental protocols. Further research is warranted to fully elucidate its pharmacological profile, establish precise  $IC_{50}/ED_{50}$  values, and explore its potential as a lead compound for the development of novel anti-inflammatory agents.

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## References

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